molecular formula C14H18ClNO3 B14004619 3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one CAS No. 74659-99-7

3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one

Cat. No.: B14004619
CAS No.: 74659-99-7
M. Wt: 283.75 g/mol
InChI Key: CHLHCRMFSBXXOD-UHFFFAOYSA-N
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Description

5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a tert-butyl group, and an oxazolidinone ring. Its chemical properties make it a valuable candidate for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one typically involves the reaction of 4-chlorophenol with tert-butyl oxazolidinone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.

Industrial Production Methods

Industrial production of 5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-chlorophenoxy)methyl]-3-tert-butyl-oxazolidin-2-one is unique due to the presence of the tert-butyl group, which can influence its chemical properties and reactivity. This structural feature may enhance its stability and make it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

74659-99-7

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

3-tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H18ClNO3/c1-14(2,3)16-8-12(19-13(16)17)9-18-11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3

InChI Key

CHLHCRMFSBXXOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(OC1=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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